5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE
Overview
Description
5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE is a complex organic compound that features a combination of aromatic rings, a furan ring, and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyrrole Ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Furan-2-Carbonyl Group: This step may involve the acylation of the pyrrole ring using furan-2-carbonyl chloride under basic conditions.
Attachment of the 3,4-Dimethoxyphenyl Group: This can be done through a Friedel-Crafts alkylation reaction.
Incorporation of the Morpholine Moiety: This step involves the reaction of the intermediate with 2-(morpholin-4-yl)ethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride.
Substitution: Halogens, nitrating agents, or sulfonating agents under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE has several applications in scientific research:
Medicinal Chemistry: Potential use as a lead compound for developing new drugs due to its complex structure and functional groups.
Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.
Biological Studies: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. The presence of the morpholine moiety suggests potential interactions with neurotransmitter receptors, while the aromatic and furan rings may facilitate binding to hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(PIPERIDIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a piperidine ring instead of a morpholine ring.
5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(PYRROLIDIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE: Similar structure but with a pyrrolidine ring instead of a morpholine ring.
Uniqueness
The presence of the morpholine moiety in 5-(3,4-DIMETHOXYPHENYL)-4-(FURAN-2-CARBONYL)-3-HYDROXY-1-[2-(MORPHOLIN-4-YL)ETHYL]-2,5-DIHYDRO-1H-PYRROL-2-ONE may confer unique pharmacological properties, such as increased solubility and specific receptor interactions, distinguishing it from similar compounds.
Properties
IUPAC Name |
2-(3,4-dimethoxyphenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(2-morpholin-4-ylethyl)-2H-pyrrol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O7/c1-29-16-6-5-15(14-18(16)30-2)20-19(21(26)17-4-3-11-32-17)22(27)23(28)25(20)8-7-24-9-12-31-13-10-24/h3-6,11,14,20,27H,7-10,12-13H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFJHKLPNIPHZGW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=C(C(=O)N2CCN3CCOCC3)O)C(=O)C4=CC=CO4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O7 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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